molecular formula C21H20N2O3S B3827817 N-benzyl-3-[(benzylamino)sulfonyl]benzamide

N-benzyl-3-[(benzylamino)sulfonyl]benzamide

Cat. No. B3827817
M. Wt: 380.5 g/mol
InChI Key: HNNFKNBGGMNUNH-UHFFFAOYSA-N
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Description

“N-benzyl-3-[(benzylamino)sulfonyl]benzamide” is a compound that falls under the category of benzylamines . It contains a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of benzylamines involves various reactions. A highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology . A simple Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides takes place readily at room temperature .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-[(benzylamino)sulfonyl]benzamide” can be represented by the linear formula C13H14BNO4S . The InChI code for this compound is 1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2 .


Chemical Reactions Analysis

Benzylamines can undergo various chemical reactions. For instance, they can be converted to other functional groups through a visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage . This protocol also enables the conversion of 2-(dibenzylamino)benzamide to quinazolinones in the presence of (NH4)2S2O8 .


Physical And Chemical Properties Analysis

Amides, including “N-benzyl-3-[(benzylamino)sulfonyl]benzamide”, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

properties

IUPAC Name

N-benzyl-3-(benzylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(22-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)27(25,26)23-16-18-10-5-2-6-11-18/h1-14,23H,15-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNFKNBGGMNUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-benzylsulfamoyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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